molecular formula C7H9ClN2 B2485637 (5-Chloro-2-methylphenyl)hydrazine CAS No. 5446-17-3; 94447-40-2

(5-Chloro-2-methylphenyl)hydrazine

Cat. No.: B2485637
CAS No.: 5446-17-3; 94447-40-2
M. Wt: 156.61
InChI Key: XVFXJNWHUFWYMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Chloro-2-methylphenyl)hydrazine hydrochloride is a chemical compound with the CAS Registry Number 5446-17-3 and a molecular formula of C7H10Cl2N2 . It has a molecular weight of 193.07 g/mol . The free base of this compound, this compound, has the molecular formula C7H9ClN2 . As a phenylhydrazine derivative, this compound serves as a valuable building block in organic synthesis and medicinal chemistry research, particularly in the construction of more complex heterocyclic scaffolds . Researchers utilize such intermediates in the synthesis of compounds like 1,3,4-oxadiazoles for screening various biological activities . This product is offered with a high purity of 97% and requires specific storage conditions to maintain stability; it should be kept in an inert atmosphere at 2-8°C . Safety Information: This compound has the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should adhere to all appropriate safety protocols. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-chloro-2-methylphenyl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-5-2-3-6(8)4-7(5)10-9/h2-4,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFXJNWHUFWYMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94447-40-2
Record name (5-chloro-2-methylphenyl)hydrazine
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Synthetic Methodologies for 5 Chloro 2 Methylphenyl Hydrazine and Its Analogues

Established Synthetic Routes to (5-Chloro-2-methylphenyl)hydrazine

The preparation of this compound is most commonly achieved through a two-step process starting from the corresponding aniline (B41778). This involves the formation of a diazonium salt, followed by a reduction step. An alternative, though less common, approach involves nucleophilic aromatic substitution on a suitably activated benzene (B151609) ring.

The most established and widely utilized method for the synthesis of this compound begins with the diazotization of 5-Chloro-2-methylaniline (B43014) scite.aigoogle.com. This reaction is typically carried out by treating the aniline with sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures, generally between 0 and 5°C, to ensure the stability of the resulting diazonium salt guidechem.comprepchem.comorgsyn.org.

The reaction proceeds as follows:

Diazotization : The 5-Chloro-2-methylaniline is dissolved or suspended in aqueous hydrochloric acid and cooled in an ice bath.

An aqueous solution of sodium nitrite is added dropwise, maintaining the low temperature. This reaction forms the intermediate, 5-chloro-2-methylbenzenediazonium (B1616999) chloride.

Once the diazonium salt is formed, it is immediately subjected to reduction to yield the final hydrazine (B178648) product. Several reducing agents can be employed for this transformation, with stannous chloride (SnCl₂) and sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) being the most common guidechem.comnih.gov.

Reduction with Stannous Chloride : A solution of stannous chloride in concentrated hydrochloric acid is added to the cold diazonium salt solution guidechem.comprepchem.com. The diazonium salt is reduced to the corresponding hydrazine hydrochloride, which often precipitates from the reaction mixture and can be isolated by filtration.

Reduction with Sulfites : Alternatively, the diazonium salt solution can be added to a solution of sodium sulfite or sodium bisulfite nih.gov. This forms an intermediate diazosulfonate, which is then hydrolyzed and reduced, typically by heating in an acidic medium, to yield the hydrazine. This method is a common and cost-effective alternative to using tin(II) chloride nih.gov.

The resulting this compound is typically isolated as its hydrochloride salt due to its greater stability and ease of handling guidechem.com. The free base can be obtained by neutralization with a suitable base.

Nucleophilic Aromatic Substitution (SNAr) presents another synthetic pathway to arylhydrazines, although it is less frequently used for compounds like this compound compared to the diazotization route. This method involves the displacement of a leaving group (typically a halide) from an aromatic ring by a nucleophile, in this case, hydrazine (H₂NNH₂) thieme-connect.de.

For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group researchgate.netnih.gov. These EWGs stabilize the negative charge of the intermediate Meisenheimer complex, facilitating the reaction nih.gov.

A potential, though not explicitly detailed in the literature for this specific molecule, SNAr route to this compound would require a precursor such as 1,5-dichloro-2-methylbenzene or a more activated substrate like 2,4-dichloro-1-methyl-5-nitrobenzene. In this scenario, hydrazine or hydrazine hydrate (B1144303) would act as the nucleophile, displacing one of the chloride ions. A patent for the preparation of other substituted phenylhydrazines describes reacting substituted chlorobenzenes with hydrazine hydrate at elevated temperatures (60-160°C), sometimes under pressure, to achieve the substitution google.com. This demonstrates the viability of the SNAr approach for structurally similar halogenated phenylhydrazines google.com. The regioselectivity of the substitution would be a critical factor, governed by the electronic and steric environment of the aromatic ring.

Synthesis of Hydrazone Intermediates Utilizing this compound

This compound serves as a key building block for the synthesis of hydrazones, which are compounds characterized by the R₁R₂C=NNHR₃ functional group. These derivatives are important intermediates in organic synthesis and often exhibit significant biological activity.

The synthesis of hydrazones from this compound is a straightforward condensation reaction with a carbonyl compound, such as an aldehyde or a ketone nih.govnih.govlibretexts.org. The reaction is typically carried out by mixing the hydrazine with the carbonyl compound in a suitable solvent, such as ethanol or acetic acid nih.gov. A catalytic amount of acid is often added to facilitate the reaction nih.gov.

The general procedure involves:

Dissolving this compound (or its hydrochloride salt, which may require prior neutralization or can be used directly) and the chosen aldehyde or ketone in ethanol.

Adding a few drops of a catalyst, like glacial acetic acid.

The mixture is often stirred at room temperature or heated to reflux for a period ranging from a few minutes to several hours, with the reaction progress monitored by thin-layer chromatography (TLC) nih.gov.

Upon completion, the hydrazone product often precipitates from the solution upon cooling and can be purified by recrystallization nih.govnih.gov.

This reaction provides a versatile method for creating a diverse library of hydrazone derivatives for various chemical and pharmaceutical applications.

Analogous Synthetic Strategies for Related Halogenated Methylphenylhydrazines

The synthetic strategies used for this compound are broadly applicable to its isomers and other related halogenated methylphenylhydrazines. The primary method remains the diazotization of the corresponding substituted aniline followed by reduction.

For instance, the synthesis of isomers such as (4-Chloro-2-methylphenyl)hydrazine, (3-Chloro-4-methylphenyl)hydrazine, and (3-Chloro-2-methylphenyl)hydrazine follows the same diazotization-reduction pathway, starting from 4-chloro-2-methylaniline, 3-chloro-4-methylaniline, and 3-chloro-2-methylaniline, respectively targetmol.comchemsrc.comchemicalbook.com. Similarly, non-methylated analogues like 4-Chlorophenylhydrazine and 3-Chlorophenylhydrazine are commercially prepared from 4-chloroaniline and 3-chloroaniline using this well-established sequence guidechem.comprepchem.comgoogle.com. The choice of reducing agent (e.g., stannous chloride, sodium sulfite, sodium pyrosulfite) and reaction conditions can be optimized for each specific substrate to maximize yield and purity guidechem.comgoogle.comgoogle.com.

Furthermore, the nucleophilic aromatic substitution approach has been successfully applied to the synthesis of complex halogenated phenylhydrazines used as intermediates for herbicides google.com. A patented process describes the reaction of various substituted chlorobenzenes, including those with additional chlorine and trifluoromethyl groups, with hydrazine hydrate to produce the desired phenylhydrazine (B124118) derivatives google.com. This underscores the utility of the SNAr reaction as a viable, albeit more condition-dependent, strategy for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment.nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled method for the definitive structural elucidation of organic molecules in solution. nih.gov By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Aromatic and Aliphatic Protons.chemicalbook.comucl.ac.uk

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum can be divided into distinct regions corresponding to the aromatic protons on the benzene ring and the aliphatic protons of the methyl and hydrazine groups.

The aromatic protons typically resonate in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. ucl.ac.ukchemicalbook.com The substitution pattern on the benzene ring dictates the chemical shifts and splitting patterns of these protons. In the case of a 1,2,4-trisubstituted ring as in this compound, three distinct signals are expected for the aromatic protons. The proton at C-6 would likely appear as a doublet, coupled to the proton at C-4. The proton at C-4 would appear as a doublet of doublets, coupled to the protons at C-3 and C-6. The proton at C-3 would appear as a doublet, coupled to the proton at C-4. The electron-donating nature of the methyl and hydrazine groups and the electron-withdrawing nature of the chlorine atom influence the precise chemical shifts. chemicalbook.com

The aliphatic protons of the methyl group (CH₃) are expected to produce a singlet in the upfield region, typically around 2.0-2.5 ppm. chemicalbook.com The protons of the hydrazine group (-NH-NH₂) give rise to signals that can be broad and their chemical shift is variable, often depending on the solvent, concentration, and temperature. These protons are also exchangeable with deuterium, a characteristic that can be confirmed by a D₂O exchange experiment. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic H (C-3, C-4, C-6)6.5 - 7.2m (multiplet)
-NH (hydrazine)4.0 - 5.0br s (broad singlet)
-NH₂ (hydrazine)3.5 - 4.5br s (broad singlet)
-CH₃ (methyl)2.1 - 2.3s (singlet)

Note: These are predicted values based on typical chemical shift ranges for analogous compounds. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis of Carbon Frameworks.chemicalbook.comlibretexts.orgchemicalbook.com

Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon skeleton of a molecule. libretexts.org In a standard broadband decoupled ¹³C NMR spectrum, each chemically non-equivalent carbon atom produces a single peak, allowing for a direct count of the unique carbon environments. chemicalbook.com

For this compound, seven distinct signals are expected in the ¹³C NMR spectrum, corresponding to the six carbons of the benzene ring and the one carbon of the methyl group. The aromatic carbons typically appear in the range of 110-160 ppm. chemicalbook.com The chemical shifts are influenced by the attached substituents. The carbon atom bearing the hydrazine group (C-1) and the carbon with the methyl group (C-2) would be shifted due to the electronic effects of these substituents. Similarly, the carbon attached to the chlorine atom (C-5) will experience a characteristic shift. The remaining aromatic carbons (C-3, C-4, C-6) will also have distinct chemical shifts based on their positions relative to the substituents. The aliphatic methyl carbon will resonate at a much higher field (further upfield), typically in the range of 15-25 ppm. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic C-1 (-NHNH₂)145 - 150
Aromatic C-2 (-CH₃)120 - 125
Aromatic C-3128 - 132
Aromatic C-4115 - 120
Aromatic C-5 (-Cl)130 - 135
Aromatic C-6110 - 115
-CH₃ (methyl)15 - 20

Note: These are predicted values based on typical chemical shift ranges for analogous compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques for Connectivity Elucidation.nih.govnih.gov

While 1D NMR spectra provide essential information, complex structures often require two-dimensional (2D) NMR experiments for unambiguous assignment. nih.gov Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable for establishing the connectivity between atoms.

A ¹H-¹H COSY experiment would reveal the coupling relationships between protons, confirming the connectivity of the aromatic protons on the phenyl ring. For instance, cross-peaks would be observed between the protons at C-3 and C-4, and between C-4 and C-6.

An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s). This would be used to link the aromatic proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

Vibrational Spectroscopy for Functional Group Identification.nih.gov

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is a rapid and non-destructive method for identifying the functional groups present in a molecule. These techniques are based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy.nist.govresearchgate.netchemicalbook.com

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. The N-H stretching vibrations of the hydrazine group are typically observed as one or two bands in the region of 3200-3400 cm⁻¹. nist.gov The C-H stretching vibrations of the aromatic ring appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is found just below 3000 cm⁻¹. chemicalbook.com

The C=C stretching vibrations of the aromatic ring usually give rise to a series of sharp bands in the 1450-1600 cm⁻¹ region. researchgate.net The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range. The presence of the chlorine substituent can be identified by a C-Cl stretching band in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Characteristic FT-IR Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H StretchHydrazine (-NHNH₂)3200 - 3400
Aromatic C-H StretchPhenyl Ring3000 - 3100
Aliphatic C-H StretchMethyl (-CH₃)2850 - 2960
C=C StretchAromatic Ring1450 - 1600
C-N StretchAryl-N1250 - 1350
C-Cl StretchChloro-Aryl600 - 800

Note: These are predicted values based on typical group frequencies. Actual experimental values may vary.

Fourier-Transform Raman (FT-Raman) Spectroscopy.nih.govelsevierpure.com

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. nih.gov

In the FT-Raman spectrum of this compound, the symmetric C=C stretching vibrations of the benzene ring are often strong and well-defined. elsevierpure.com The C-H stretching vibrations will also be present. The N-N single bond of the hydrazine moiety, which can be weak in the IR spectrum, may show a more prominent band in the Raman spectrum. The C-Cl stretch would also be observable. The combination of FT-IR and FT-Raman data provides a more complete picture of the vibrational modes of the molecule, aiding in a comprehensive structural confirmation. researchgate.net

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for the characterization of this compound and its derivatives, providing critical information for molecular formula confirmation and structural elucidation through fragmentation analysis. Electron impact (EI) ionization is a common method used for these types of aromatic compounds. The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions, which helps in piecing together the molecule's structure.

In derivatives, such as the pyrazole-containing compounds synthesized from this compound, mass spectrometry is used to confirm the successful chemical transformation. For example, in the mass spectrum of a 5-chloro-N-(5-phenyl-1H-pyrazol-3-yl)benzene-1,2-diamine, the molecular ion [M+] was observed at m/z 284, with a prominent [M+H]+ peak at m/z 285. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a significant advantage over standard-resolution MS by measuring the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a compound's elemental composition from its exact mass.

For this compound, the molecular formula is C7H9ClN2. HRMS can distinguish its exact mass from other potential formulas that might have the same nominal mass. The predicted monoisotopic mass of C7H9ClN2 is 156.04543 Da. An HRMS measurement yielding a value very close to this, within a few parts per million (ppm), would serve as definitive confirmation of the molecular formula.

In the synthesis of novel derivatives, HRMS is an indispensable tool for structure confirmation. For a series of novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety, HR-MS spectra were used to confirm the structures of all synthesized compounds. rsc.orgrsc.org This technique is particularly crucial when dealing with complex molecules where multiple reaction pathways are possible. The ability of HRMS to provide elemental compositions for fragment ions as well as the parent ion adds another layer of confidence to the structural assignment.

Table 1: Predicted m/z Values for this compound Adducts in Mass Spectrometry
Adductm/z (mass to charge ratio)
[M+H]+157.05271
[M+Na]+179.03465
[M-H]-155.03815
[M+K]+195.00859
[M+HCOO]-201.04363
Data sourced from predicted values.

X-ray Diffraction Crystallography for Solid-State Structure Determination

For example, the single-crystal structure of a novel 5-chloro-pyrazole derivative (compound 8a) incorporating the this compound framework was determined using X-ray diffraction. rsc.orgrsc.org Such an analysis confirms the connectivity of the atoms and reveals the molecule's specific conformation, such as the E-configuration of the N–NH group. rsc.org In another complex, 5-chloro-N1-(5-phenyl-1H-pyrazol-3-yl)benzene-1,2-diamine, XRD analysis showed that the molecule was far from planar due to steric repulsion between the various rings, and it crystallized with two independent molecules in the asymmetric unit. nih.govresearchgate.net This detailed structural information is invaluable for understanding the molecule's physical properties and its interactions with other molecules.

Table 2: Crystallographic Data for a Derivative, Compound 8a
ParameterValue
Compound Name(E)-1-(3-(trifluoromethyl)-1H-pyrazol-1-yl)-N'-(2,4-difluorobenzylidene)acetohydrazide
Empirical FormulaC13H8F5N3O
Crystal SystemMonoclinic
Space GroupP21/c
Dihedral Angle (Benzene to Pyrazole)5.705(87)°
Data derived from a study on novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety, where compound 8a is a representative structure. rsc.org

Analysis of Crystal Packing and Intermolecular Interactions

Beyond defining the structure of a single molecule, X-ray crystallography reveals how molecules pack together in a crystal lattice. This packing is governed by a variety of non-covalent intermolecular interactions, such as hydrogen bonds, π–π stacking, and van der Waals forces. Understanding these interactions is crucial for explaining the material's properties, including melting point, solubility, and polymorphism.

In the crystal structure of the aforementioned compound 8a, the packing is dictated by both intermolecular hydrogen bonds and π–π stacking interactions. rsc.org Specifically, neighboring molecules are connected by N–H···N and C–H···F hydrogen bonds. rsc.org Additionally, face-to-face π–π stacking occurs between the benzene and pyrazole (B372694) rings, with a centroid-to-centroid distance of 3.7182 Å. rsc.org Similarly, the crystal structure of 5-chloro-N1-(5-phenyl-1H-pyrazol-3-yl)benzene-1,2-diamine shows that molecules are linked by pairs of N–H···N hydrogen bonds, forming dimers, which then assemble into larger structures through further hydrogen bonding and C–H···π interactions. nih.govresearchgate.net

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. scirp.orgresearchgate.net By mapping properties onto this unique molecular surface, researchers can deconstruct the crystal packing into specific contributions from different types of contacts (e.g., H···H, O···H, C···H). mdpi.comrsc.org This analysis provides a detailed fingerprint of the forces holding the crystal together, offering deep insights into the solid-state assembly of these complex organic molecules. researchgate.netuniurb.it

Synthesis and Manufacturing Processes

The laboratory-scale synthesis of substituted phenylhydrazines, including (5-Chloro-2-methylphenyl)hydrazine, typically involves a two-step process. The first step is the diazotization of a substituted aniline (B41778), in this case, 5-chloro-2-methylaniline (B43014). google.com This reaction is carried out at low temperatures in an acidic medium with sodium nitrite (B80452) to form a diazonium salt. google.comchemicalbook.com In the second step, the resulting diazonium salt is reduced to the corresponding phenylhydrazine (B124118). google.com A common reducing agent for this transformation is stannous chloride in concentrated hydrochloric acid. chemicalbook.com The final product can be isolated as the hydrochloride salt, which is often more stable and easier to handle. google.com

Chemical Reactivity and Derivatization Strategies Involving 5 Chloro 2 Methylphenyl Hydrazine

Condensation Reactions for Hydrazone and Related Derivative Formation

The reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone first produces a phenylhydrazone, which then isomerizes to the corresponding enamine or 'ene-hydrazine'. nih.govwikipedia.org This initial condensation is a critical step in many subsequent cyclization reactions, including the well-known Fischer indole (B1671886) synthesis. nih.govwikipedia.org Hydrazone formation is a type of condensation reaction where a carbonyl compound, such as an aldehyde or ketone, reacts with a hydrazine (B178648) derivative to yield a hydrazone. numberanalytics.comnumberanalytics.com This reaction is characterized by the formation of a new carbon-nitrogen double bond. numberanalytics.com

The general mechanism involves a few key steps:

Nucleophilic attack: The hydrazine derivative attacks the carbonyl carbon of the aldehyde or ketone. numberanalytics.comnumberanalytics.com

Proton transfer: A proton is transferred, leading to the formation of a new nitrogen-carbon bond. numberanalytics.comnumberanalytics.com

Elimination of water: A water molecule is eliminated, resulting in the formation of the stable hydrazone product. numberanalytics.comnumberanalytics.com

Hydrazones are valuable intermediates in the synthesis of more complex molecules. numberanalytics.comnih.gov For instance, based on the active substructure combination principle, novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety have been designed and synthesized. rsc.org

Cyclization Reactions Utilizing the Hydrazine Moiety

The hydrazine group in (5-Chloro-2-methylphenyl)hydrazine is a key functional group for the construction of various heterocyclic rings.

Fischer Indolization and Abnormal Reaction Pathways

The Fischer indole synthesis is a classic reaction in organic chemistry that produces the aromatic heterocyclic indole from a substituted phenylhydrazine and a carbonyl compound under acidic conditions. nih.govwikipedia.org The reaction was first discovered in 1883 by Hermann Emil Fischer. nih.gov The choice of acid catalyst is crucial, with both Brønsted acids (like HCl and H2SO4) and Lewis acids (like zinc chloride and boron trifluoride) being effective. nih.govwikipedia.org

The accepted mechanism for the Fischer indole synthesis involves the following steps:

Formation of a phenylhydrazone from the reaction of a substituted phenylhydrazine with an aldehyde or ketone. nih.govwikipedia.org

Isomerization of the phenylhydrazone to its enamine tautomer. wikipedia.orgbyjus.com

A rsc.orgrsc.org-sigmatropic rearrangement of the protonated enamine, leading to the cleavage of the weak N-N bond. wikipedia.orgbyjus.com

The resulting di-imine intermediate rearomatizes to form an aromatic amine. byjus.com

This amine then attacks the other imine function, forming a cyclic aminoacetal (or aminal). nih.govbyjus.com

Finally, the elimination of ammonia (B1221849) under acidic catalysis yields the stable aromatic indole. nih.govbyjus.com

However, "abnormal" Fischer indole synthesis can occur. For example, the reaction of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone with HCl/EtOH yielded ethyl 6-chloroindole-2-carboxylate as the main, abnormal product, alongside the expected normal product. nih.gov This abnormal reaction resulted from cyclization on the side of the benzene (B151609) ring bearing the methoxy (B1213986) substituent. nih.gov In some cases of Fischer indolization, meta-substituted phenylhydrazines can produce a mixture of 4- and 6-substituted indoles. rsc.org

Formation of Pyrazole (B372694) Derivatives

Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms, and they exhibit a wide range of biological activities. researchgate.netnih.gov The synthesis of pyrazole derivatives often involves the condensation of hydrazines with 1,3-dicarbonyl compounds. researchgate.netnih.gov For instance, (5‐chloro‐2‐methoxyphenyl) (5‐alkyl‐3‐(substituted) (phenyl/alkyl)‐1 H ‐pyrazol‐1‐yl) methanones have been synthesized. researchgate.net The reaction of various arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diones can yield two regioisomers, with the selectivity influenced by the reaction conditions. nih.gov

A study detailed the synthesis of novel 5-chloro-pyrazole derivatives that also contain a phenylhydrazone moiety. rsc.org Another research paper described the preparation of various pyrazole derivatives starting from 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde. researchgate.net

Formation of Triazole Derivatives

Triazoles are five-membered heterocyclic rings containing three nitrogen atoms. mdpi.comresearchgate.net There are two common isomers: 1,2,3-triazoles and 1,2,4-triazoles. mdpi.comresearchgate.net The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through the Pellizzari reaction, which involves the reaction of an amide with an acyl hydrazide. researchgate.net Another method is the Einhorn-Brunner reaction, which is the condensation of hydrazines with diacylamines in the presence of a weak acid. researchgate.net

One common route to 1,2,4-triazoles involves the reaction of hydrazides with carbon disulfide and potassium hydroxide (B78521), followed by the addition of hydrazine hydrate (B1144303). rdd.edu.iqnepjol.info For example, 3-(2-methylbenzimidazol-1-yl)propanoic acid hydrazide reacts with CS2/KOH to form an oxadiazole intermediate, which upon treatment with hydrazine hydrate, yields the corresponding triazole. chemistryjournal.net

Formation of Thiadiazole Derivatives

Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. nih.govnih.gov There are four possible isomers: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole (B1197879). nih.gov A common synthetic route to 1,3,4-thiadiazole derivatives involves the reaction of 2-chloro-N-(5-methyl/ethyl-1,3,4-thiadiazol-2-yl)acetamide with appropriate piperazine (B1678402) derivatives. nih.gov Another approach involves reacting 4-antipyrinecarboxaldehyde with methyl hydrazinecarbodithioate to create a key intermediate for synthesizing new antipyrine-1,3,4-thiadiazole-based molecules. researchgate.net

Nucleophilic Substitution Reactions

A nucleophile is an electron-rich species that forms a bond by donating an electron pair to an electron-deficient species, known as an electrophile. sydney.edu.au In nucleophilic substitution reactions, a nucleophile attacks an electrophilic center, leading to the displacement of a leaving group. sydney.edu.au The hydrazine moiety in this compound can act as a nucleophile.

For example, a sensitive spectrofluorimetric method for the determination of heptaminol (B132716) hydrochloride was developed based on its derivatization through a reaction with 5-dimethylaminonaphthalene-1-sulfonyl chloride. nih.gov In this reaction, the reagent undergoes nucleophilic substitution of its chlorine atom by the amine group of heptaminol. nih.gov Similarly, N-[2-(5-Chloro-1,3-diphenyl-1H-pyrazol-4-yl)-4-oxo-thiazolidin-3-yl]amides have been synthesized from N-[(5-chloro-1,3-diphenyl-1H-pyrazole-4-yl)methylene]hydrazides. researchgate.net

Electrophilic Aromatic Substitution on the Chlorotolyl Ring

The benzene ring of this compound is substituted with a methyl group (-CH₃) and a chlorine atom (-Cl). Both substituents influence the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions. The methyl group is an activating, ortho-, para-director due to hyperconjugation and weak inductive effects. The chlorine atom, while deactivating due to its electron-withdrawing inductive effect, is also an ortho-, para-director because of the electron-donating resonance effect of its lone pairs.

The hydrazine group (-NHNH₂) is a strongly activating, ortho-, para-directing group. However, under the acidic conditions often required for electrophilic aromatic substitution, the hydrazine moiety is protonated to form the hydrazinium (B103819) ion (-NH₂NH₃⁺), which is a powerful deactivating, meta-directing group. Therefore, the outcome of EAS reactions on this compound is highly dependent on the reaction conditions, particularly the acidity of the medium.

In practice, direct electrophilic aromatic substitution on the ring of this compound is not the most common derivatization strategy. Instead, this compound is frequently used as a building block in reactions like the Fischer indole synthesis, which constructs a new heterocyclic ring fused to the original aromatic ring. wikipedia.orgbyjus.com Nevertheless, understanding the principles of EAS is crucial for predicting potential side reactions or for the synthesis of specifically substituted precursors.

For instance, nitration of a substituted chlorophenyl ring has been demonstrated in the synthesis of related compounds. The nitration of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid in 30% nitric acid introduces a nitro group onto the benzene ring. mdpi.com Similarly, further chlorination can be achieved. mdpi.com These examples suggest that under appropriate conditions, the chlorotolyl ring of this compound could undergo similar substitutions, with the position of the new substituent being directed by the combined electronic effects of the chloro, methyl, and (potentially protonated) hydrazine groups.

Table 1: Regioselectivity of Electrophilic Aromatic Substitution on the (5-Chloro-2-methylphenyl) Ring

Electrophile (E⁺)ReactionDirecting Influence of SubstituentsPredicted Major Product(s)
NO₂⁺Nitration-CH₃ (ortho, para-activating), -Cl (ortho, para-deactivating), -NHNH₂ (ortho, para-activating) or -NH₂NH₃⁺ (meta-deactivating)Complex mixture depending on conditions; substitution likely at positions 4 and 6.
SO₃Sulfonation-CH₃ (ortho, para-activating), -Cl (ortho, para-deactivating), -NHNH₂ (ortho, para-activating) or -NH₂NH₃⁺ (meta-deactivating)Substitution favored at position 4, the least sterically hindered position para to the methyl group.
Cl⁺Chlorination-CH₃ (ortho, para-activating), -Cl (ortho, para-deactivating), -NHNH₂ (ortho, para-activating) or -NH₂NH₃⁺ (meta-deactivating)Introduction of a second chlorine atom, likely at position 4 or 6.
R⁺/RCO⁺Friedel-Crafts Alkylation/Acylation-CH₃ (ortho, para-activating), -Cl (ortho, para-deactivating). The strongly deactivating hydrazinium group formed under Lewis acid catalysis generally prevents these reactions.Reaction is unlikely to proceed efficiently due to the deactivating effect of the protonated hydrazine group.

Oxidation and Reduction Pathways of Hydrazine Derivatives

The hydrazine moiety is redox-active and can undergo both oxidation and reduction reactions. The specific pathway and resulting products are determined by the nature of the oxidizing or reducing agent and the reaction conditions.

Oxidation:

The oxidation of phenylhydrazines can lead to a variety of products. Mild oxidizing agents can convert them into diazenes (azo compounds) or, with further oxidation, to diazonium salts. Stronger oxidation can lead to the cleavage of the nitrogen-nitrogen bond and the formation of aromatic amines or other degradation products. In some contexts, the oxidation of hydrazine derivatives can generate radical intermediates. For example, the 5-(2'-deoxyuridinyl)methyl radical, a key intermediate in thymine (B56734) oxidation, is susceptible to both oxidation and reduction. nih.gov This highlights the potential for radical pathways in the redox chemistry of hydrazine derivatives.

Reduction:

The reduction of the hydrazine moiety in this compound can cleave the N-N bond to yield two separate amines. A common method for this reductive cleavage is catalytic hydrogenation, often using catalysts like palladium on carbon (Pd/C) or Raney nickel. This process would convert this compound into 5-chloro-2-methylaniline (B43014) and ammonia. Alternatively, reducing agents like sodium dithionite (B78146) or zinc in acetic acid can also effect this transformation.

The most significant reaction involving the hydrazine group of this compound is the Fischer indole synthesis. wikipedia.orgbyjus.com This reaction is not a simple oxidation or reduction but a complex, acid-catalyzed intramolecular cyclization with the elimination of ammonia. nih.gov The process begins with the formation of a phenylhydrazone from this compound and a ketone or aldehyde. ymerdigital.com This hydrazone then undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, which can be viewed as an internal redox process, ultimately leading to the formation of a substituted indole. byjus.com For example, the reaction of this compound with a suitable ketone will yield a 6-chloro-4-methyl-substituted indole.

Table 2: Representative Oxidation and Reduction Products of this compound

Reaction TypeReagent(s)Major Product(s)
Reduction (N-N Cleavage)H₂/Pd-C, Raney Ni, or Zn/CH₃COOH5-Chloro-2-methylaniline and Ammonia
Oxidation (Mild)e.g., Air, H₂O₂(E)-1-Chloro-4-methyl-2-(phenyldiazenyl)benzene
Fischer Indole Synthesis (with a generic ketone R₁-CO-R₂)Acid catalyst (e.g., H₂SO₄, PPA) wikipedia.orgymerdigital.comSubstituted 6-chloro-4-methylindole

Applications of 5 Chloro 2 Methylphenyl Hydrazine in Complex Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

The bifunctional nature of (5-Chloro-2-methylphenyl)hydrazine, with its nucleophilic nitrogen atoms, makes it an ideal starting material for constructing various nitrogen-containing heterocyclic rings. These scaffolds are central to many areas of chemical science, particularly in the development of pharmaceuticals and agrochemicals.

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they are renowned for their wide range of biological activities. pharmaguideline.com The synthesis of pyrazole (B372694) rings can be efficiently achieved through the condensation reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound, a classic method known as the Knorr pyrazole synthesis. youtube.com

In this reaction, this compound acts as the dinucleophile. The reaction typically proceeds in two stages: an initial condensation of one of the hydrazine's nitrogen atoms with one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular condensation of the second nitrogen atom with the remaining carbonyl group, which after dehydration, leads to the formation of the stable aromatic pyrazole ring. youtube.com By using this compound, the resulting pyrazole is substituted at the N-1 position with the 5-chloro-2-methylphenyl group. The reaction with a non-symmetrical 1,3-diketone can lead to a mixture of two regioisomers. conicet.gov.ar

Table 1: Synthesis of Pyrazole Scaffolds

Reactant A Reactant B Product Reaction Type

Indole (B1671886) is a privileged heterocyclic scaffold found in numerous natural products and synthetic drugs. testbook.com The Fischer indole synthesis is one of the most powerful and widely used methods for constructing the indole ring system. byjus.comnumberanalytics.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of a substituted phenylhydrazine (B124118) with an aldehyde or a ketone. byjus.comwikipedia.org

This compound serves as the key arylhydrazine precursor in this synthesis. It first reacts with a carbonyl compound to form the corresponding (5-chloro-2-methylphenyl)hydrazone intermediate. Upon treatment with an acid catalyst, such as polyphosphoric acid (PPA), zinc chloride, or p-toluenesulfonic acid, this hydrazone undergoes a byjus.combyjus.com-sigmatropic rearrangement followed by the elimination of an ammonia (B1221849) molecule to yield the final indole product. wikipedia.orgsharif.edu The use of this compound specifically leads to the formation of indoles bearing a 6-chloro and 8-methyl substitution pattern, which can be difficult to achieve through other synthetic routes.

Table 2: Synthesis of Indole Derivatives

Reactant A Reactant B Product Reaction Type

This compound is an essential precursor for building more complex heterocyclic systems like triazoles and thiadiazoles, often through a common thiosemicarbazide (B42300) intermediate. researchgate.netnih.gov

Triazole Synthesis: A common pathway to 1,2,4-triazoles begins with the conversion of this compound into its corresponding acylhydrazide via reaction with an acyl chloride. This hydrazide is then treated with an isothiocyanate to yield a 1,4-disubstituted thiosemicarbazide. researchgate.net Subsequent intramolecular cyclization of this intermediate, typically under basic conditions (e.g., sodium hydroxide), results in the formation of a 1,2,4-triazole-3-thiol ring. nih.gov Another route involves the reaction of a hydrazide with carbon disulfide and potassium hydroxide (B78521) to form a dithiocarbazinate salt, which is then cyclized with hydrazine hydrate (B1144303) to produce a 4-amino-1,2,4-triazole-3-thione. nih.govnih.gov

Thiadiazole Synthesis: The same thiosemicarbazide intermediate used for triazole synthesis can be directed to form a 1,3,4-thiadiazole (B1197879) ring under different conditions. nih.gov Treatment of the 1,4-disubstituted thiosemicarbazide with a strong acid, such as concentrated sulfuric acid, induces a dehydrative cyclization to yield a 5-amino-1,3,4-thiadiazole derivative. mdpi.com This divergent reactivity based on reaction conditions (base for triazoles, acid for thiadiazoles) highlights the utility of the hydrazine precursor in generating molecular diversity.

Table 3: Synthesis of Triazole and Thiadiazole Rings

Precursor Key Intermediate Reagents for Cyclization Product Heterocycle
This compound 1-(Acyl)-4-(Aryl/Alkyl)thiosemicarbazide Base (e.g., NaOH) 1,2,4-Triazole (B32235)

Intermediate in Functional Group Transformation and Derivatization

Beyond its role in building heterocyclic cores, this compound is a valuable intermediate for introducing specific functional groups and creating a variety of derivatives through reactions at its hydrazine nitrogen atoms.

Sulfonamides are a critical class of compounds in medicinal chemistry. This compound can be used to prepare sulfonohydrazides, which are analogues of sulfonamides where a nitrogen atom is directly bonded to the sulfur atom of the sulfonyl group. These are typically synthesized through the reaction of the hydrazine with a sulfonyl chloride, such as p-toluenesulfonyl chloride or benzenesulfonyl chloride. The nucleophilic nitrogen of this compound attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming a stable N-S bond. The resulting N-(5-chloro-2-methylphenyl)sulfonohydrazide can be a key intermediate for more complex drug candidates. researchgate.net

The nucleophilicity of the hydrazine moiety allows for straightforward derivatization into amide and thioacetamide (B46855) structures.

Amide Structures: The reaction of this compound with acylating agents like acid chlorides or acid anhydrides leads to the formation of N-acylhydrazine derivatives, which are a type of amide. researchgate.netresearchgate.net This acylation typically occurs readily under standard conditions and provides a method to attach various carbonyl-containing groups to the hydrazine core, expanding its synthetic utility.

Thioacetamide Structures: Thioacetamide functionalities can be introduced via a two-step process. First, the hydrazine is converted to an acid hydrazide as described above. This hydrazide can then react with an isothiocyanate (R-N=C=S). The nucleophilic terminal nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate, leading to the formation of a 2-(acyl)-N-substituted-hydrazine-1-carbothioamide, also known as an acylthiosemicarbazide. nih.govmdpi.com This structure contains a thioamide group and is a key precursor for the synthesis of triazole and thiadiazole rings.

Table 4: Derivatization of this compound

Reagent Functional Group Introduced Product Class
Acyl Chloride / Anhydride Acyl (R-C=O) N-Acylhydrazine (Amide)
Isothiocyanate (via hydrazide) Thioacyl (R-NH-C=S) Acylthiosemicarbazide (Thioacetamide)

Building Block for Advanced Chemical Entities

This compound is a versatile chemical intermediate valued for its role as a foundational molecule in the synthesis of more complex chemical structures. Its distinct arrangement of a hydrazine group, a chloro substituent, and a methyl group on a benzene (B151609) ring allows it to participate in a variety of chemical reactions, making it a key precursor for specialized molecules in several industrial fields. The reactivity of the hydrazine moiety, in particular, is central to its function in building advanced chemical entities.

Contribution to Dyestuff and Pigment Chemistry

The structure of this compound makes it a valuable precursor in the synthesis of certain dyes and organic pigments. Its primary role in this context is as a starting material for creating molecules that contain chromophoric (color-bearing) and auxochromic (color-enhancing) groups.

Hydrazine derivatives are critical in the production of azo compounds and heterocyclic structures that form the basis of many synthetic colorants. The synthesis process often involves the conversion of the hydrazine group into other reactive functionalities. For instance, through diazotization and coupling reactions, it can be used to form azo dyes. The general principle for creating azo dyes involves the reaction of a diazonium salt with a coupling component. unb.ca

A key application pathway involves the conversion of this compound or its parent amine, 5-chloro-2-methylaniline (B43014), into intermediates for high-performance pigments. google.com For example, the related compound 5-chloro-2-methyl-1,4-phenylenediamine, which can be synthesized from precursors like 5-chloro-2-methyl aniline (B41778) using methods involving hydrazine hydrate, is a crucial intermediate. google.com This diamine serves as a coupling component to produce vibrant and durable organic pigments, such as yellow intermediates for macromolecular pigments. google.com

Table 1: Dye and Pigment Intermediates Derived from this compound Chemistry

Intermediate Derived Pigment/Dye Class Application
5-chloro-2-methyl-1,4-phenylenediamine Azo Pigments Used as a coupling component for yellow organic pigments. google.com

The presence of the chloro and methyl groups on the aromatic ring of this compound influences the final properties of the colorant, such as its hue, lightfastness, and chemical resistance. These substituents can modify the electron density of the aromatic system, thereby affecting the wavelength of light absorbed by the molecule and, consequently, its color.

Precursors for Specialized Polymer Monomers

Beyond colorants, this compound chemistry contributes to the field of polymer science by providing a synthetic route to specialized monomers used in the production of high-performance plastics and fibers. The key to this application is the transformation of the hydrazine derivative into a diamine, which can then undergo polymerization.

The compound 5-chloro-2-methyl-1,4-phenylenediamine, derived from the same chemical family, is explicitly identified as a monomer for advanced polymers. google.com Diamines are essential building blocks for condensation polymers, where they react with other difunctional monomers (like diacyl chlorides or dianhydrides) to form long polymer chains.

This specific diamine is noted for its use in preparing high-performance materials such as:

Polyimides: These are a class of heat-resistant polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The diamine monomer reacts with tetracarboxylic dianhydrides to form the polyimide backbone.

Aramid Fibers: This diamine can be used as a modifying monomer in the synthesis of aramid (aromatic polyamide) fibers, which are renowned for their high strength and heat resistance. google.com

The incorporation of the chloro- and methyl-substituted phenyl ring into the polymer backbone imparts specific properties to the final material, including improved thermal stability and modified solubility characteristics.

Table 2: Polymer Monomers and Resulting Polymers

Monomer Polymer Class Key Properties of Polymer
5-chloro-2-methyl-1,4-phenylenediamine Polyimides High thermal stability, chemical resistance. google.com

The synthesis route, which may involve the use of hydrazine hydrate to reduce a precursor azo compound, highlights the role of hydrazine chemistry in accessing these valuable monomers. google.com This positions this compound and related compounds as enabling reagents for advanced materials engineering.

Conclusion and Future Research Directions

Current Understanding and Remaining Research Gaps

Currently, (5-Chloro-2-methylphenyl)hydrazine is primarily identified as a reagent and building block in organic synthesis. matrix-fine-chemicals.com Its molecular structure, characterized by a chloro and a methyl group on the phenyl ring, offers specific steric and electronic properties that can be exploited in the synthesis of more complex molecules. It is a known precursor for creating heterocyclic structures, which are significant scaffolds in medicinal chemistry and materials science. For instance, substituted phenylhydrazines are commonly used in the Fischer indole (B1671886) synthesis and in the preparation of pyrazole (B372694) and hydrazone derivatives. researchgate.netnih.gov

However, significant research gaps persist. There is a notable lack of comprehensive studies on the biological activity profile of this compound itself. Furthermore, detailed mechanistic investigations into its reactivity, particularly concerning how the specific substitution pattern on the aromatic ring influences reaction kinetics and regioselectivity compared to other phenylhydrazines, are sparse. The exploration of this compound in areas beyond traditional organic synthesis, such as in the development of novel polymers, agrochemicals, or specialized dyes, remains an open field for investigation.

Emerging Synthetic Challenges and Opportunities in Hydrazine (B178648) Chemistry

The broader field of hydrazine chemistry faces persistent challenges that directly impact the synthesis and utilization of substituted hydrazines like this compound. A primary difficulty is achieving selective N-alkylation, as the two nitrogen atoms in the hydrazine moiety can have similar reactivity, leading to mixtures of products. researchgate.net Traditional methods often require harsh reaction conditions or complex protecting group strategies to achieve the desired selectivity. researchgate.netslideshare.net Moreover, the synthesis of hydrazine itself is energy-intensive, and concerns about the toxicity of hydrazine precursors necessitate the development of safer and more sustainable synthetic routes. researchgate.netacs.org

These challenges create significant opportunities for innovation. There is a growing interest in biocatalytic approaches, using engineered enzymes like imine reductases for the enantioselective reduction of hydrazones to chiral hydrazines, a technique that could be extended to derivatives of this compound. researchgate.net Another promising avenue is the development of novel catalytic systems. For example, palladium-catalyzed allylic substitution and nickel-catalyzed photochemical C-N coupling reactions are emerging as mild and efficient methods for producing N,N-disubstituted hydrazines with high regioselectivity and functional group tolerance. organic-chemistry.org These advanced methods could provide more direct and efficient access to a wider array of derivatives from this compound.

Role of Advanced Computational Modeling in Guiding Future Research

Advanced computational modeling, particularly Density Functional Theory (DFT), is becoming an indispensable tool for navigating the complexities of hydrazine chemistry. For this compound, computational methods can provide profound insights that guide experimental work. DFT calculations can be employed to elucidate complex reaction mechanisms, as demonstrated in studies of the Fischer indole synthesis, by mapping out reaction pathways and identifying the transition states with the lowest activation barriers. researchgate.net This predictive power can help rationalize and foresee the regioselectivity and stereoselectivity of reactions involving this specific hydrazine.

Furthermore, computational tools can predict key physicochemical properties of novel, yet-to-be-synthesized derivatives. Properties such as electronic structure, molecular geometry, and spectral characteristics can be modeled to screen potential candidates for specific applications, such as in pharmaceuticals or electronic materials. For example, predicted collision cross-section values are already available for the parent compound, which aids in its analytical characterization. uni.lu By simulating the interaction of potential derivatives with biological targets like enzymes or receptors, computational chemistry can accelerate the drug discovery process, saving significant time and resources in the lab.

Potential for Novel Derivatizations and Broadened Synthetic Applications

The unique substitution pattern of this compound provides a foundation for the creation of a diverse range of novel derivatives with potentially valuable applications. The reaction of hydrazines with aldehydes and ketones to form hydrazones is a gateway to a vast chemical space. nih.gov These hydrazones can serve as key intermediates or as final products with biological activity. Research on similar structures has shown that phenylhydrazone derivatives can exhibit potent antifungal properties. nih.gov

The synthetic utility of this compound could be expanded to create a variety of heterocyclic compounds. It can be used to synthesize:

Indoles: via the Fischer indole synthesis, a cornerstone reaction in medicinal chemistry.

Pyrazoles: by condensation with 1,3-dicarbonyl compounds.

Quinoxalines: through reactions with α-dicarbonyl compounds, leading to derivatives that have been investigated for various biological activities. researchgate.net

Triazoles: which are another class of heterocycles with broad applications. scirp.org

By reacting this compound with different aldehydes, researchers have synthesized new compounds and tested them for antiproliferative activity against cancer cell lines. scirp.org Similarly, the core structure is present in novel insecticides. mdpi.com This highlights a clear path toward synthesizing libraries of new compounds derived from this compound for high-throughput screening in agrochemical and pharmaceutical research.

Q & A

Q. How to validate green chemistry metrics in synthesis scale-up?

  • Methodological Answer : Calculate E-factor (kg waste/kg product) and atom economy for each step. Substitute toluene with cyclopentyl methyl ether (CPME) as a greener solvent. Use heterogeneous catalysts (e.g., Fe₃O₄ nanoparticles) to minimize metal leaching .

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